molecular formula C21H15N3O4 B418120 N-(2-nitrophenyl)-2-(9-oxoacridin-10-yl)acetamide

N-(2-nitrophenyl)-2-(9-oxoacridin-10-yl)acetamide

Cat. No.: B418120
M. Wt: 373.4g/mol
InChI Key: HVPURVRLFMXCKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-nitrophenyl)-2-(9-oxoacridin-10-yl)acetamide is a complex organic compound that belongs to the class of acridine derivatives. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The presence of both nitro and acridinone groups in the molecule suggests potential for significant chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitrophenyl)-2-(9-oxoacridin-10-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration of Phenyl Group: The starting material, phenylacetic acid, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Formation of Acridinone: The acridinone moiety can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzophenone, under acidic conditions.

    Coupling Reaction: The final step involves coupling the nitrophenyl group with the acridinone derivative using reagents like acetic anhydride and a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives under catalytic hydrogenation conditions.

    Reduction: The acridinone moiety can be reduced to acridine under strong reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Amino derivatives: from the reduction of the nitro group.

    Acridine derivatives: from the reduction of the acridinone moiety.

    Halogenated compounds: from substitution reactions.

Scientific Research Applications

Chemistry

N-(2-nitrophenyl)-2-(9-oxoacridin-10-yl)acetamide is used as a precursor in the synthesis of various acridine-based compounds, which are studied for their photophysical properties and potential use in organic light-emitting diodes (OLEDs).

Biology

In biological research, this compound and its derivatives are investigated for their antimicrobial and anticancer activities. The nitro group is known to enhance the biological activity of the molecule.

Medicine

Acridine derivatives, including this compound, are explored for their potential as therapeutic agents in treating diseases like cancer and bacterial infections.

Industry

In the industrial sector, this compound is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The biological activity of N-(2-nitrophenyl)-2-(9-oxoacridin-10-yl)acetamide is primarily attributed to its ability to intercalate into DNA, disrupting the replication process and leading to cell death. The nitro group can undergo bioreduction to form reactive intermediates that cause DNA damage. The acridinone moiety interacts with DNA through π-π stacking interactions, further stabilizing the intercalation complex.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.

    Mitoxantrone: An anthracenedione antineoplastic agent with structural similarities to acridine derivatives.

    Proflavine: An acridine derivative used as an antiseptic and for its antimicrobial properties.

Uniqueness

N-(2-nitrophenyl)-2-(9-oxoacridin-10-yl)acetamide is unique due to the presence of both nitro and acridinone groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H15N3O4

Molecular Weight

373.4g/mol

IUPAC Name

N-(2-nitrophenyl)-2-(9-oxoacridin-10-yl)acetamide

InChI

InChI=1S/C21H15N3O4/c25-20(22-16-9-3-6-12-19(16)24(27)28)13-23-17-10-4-1-7-14(17)21(26)15-8-2-5-11-18(15)23/h1-12H,13H2,(H,22,25)

InChI Key

HVPURVRLFMXCKK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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